molecular formula C17H20N4O2 B3017212 2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2380009-61-8

2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone

Cat. No.: B3017212
CAS No.: 2380009-61-8
M. Wt: 312.373
InChI Key: JHUBANDLHGMOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, β-ketoesters, and aldehydes.

    Coupling of Pyridine and Pyrimidine Rings: The final step involves coupling the pyridine and pyrimidine rings through a piperidine linker.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as magnesium oxide nanoparticles can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone is unique due to its specific combination of pyridine and pyrimidine rings linked by a piperidine moiety. This unique structure contributes to its diverse biological activities and potential as a versatile building block in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(10-14-4-1-6-18-11-14)21-9-2-5-15(12-21)13-23-17-19-7-3-8-20-17/h1,3-4,6-8,11,15H,2,5,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUBANDLHGMOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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